3'-Azido-2',3'-dideoxy-5-aminouridine
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Overview
Description
3’-Azido-2’,3’-dideoxy-5-aminouridine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an azido group at the 3’ position and an amino group at the 5’ position of the uridine molecule. Its unique structure allows it to interact with various biological systems, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-5-aminouridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Amination: The amino group at the 5’ position is introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of 3’-Azido-2’,3’-dideoxy-5-aminouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3’-Azido-2’,3’-dideoxy-5-aminouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can participate in substitution reactions, such as azide-alkyne cycloaddition (click chemistry).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products:
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Triazole derivatives formed through click chemistry.
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-5-aminouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in studies of nucleic acid interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential antiviral properties, particularly against human immunodeficiency virus (HIV).
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-aminouridine involves its incorporation into nucleic acids, where it can inhibit the activity of enzymes such as telomerase. The azido group at the 3’ position prevents the elongation of nucleic acid chains, thereby inhibiting processes such as DNA replication and telomere maintenance. This makes it a potent inhibitor of cellular proliferation, particularly in cancer cells.
Comparison with Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxyadenosine: Known for its inhibitory effects on viral replication.
3’-Azido-2’,3’-dideoxyguanosine: Exhibits potent inhibitory activity against telomerase.
Uniqueness: 3’-Azido-2’,3’-dideoxy-5-aminouridine stands out due to the presence of both azido and amino groups, which confer unique chemical reactivity and biological activity. Its dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile tool in research and therapeutic applications.
Properties
CAS No. |
111495-87-5 |
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Molecular Formula |
C9H12N6O4 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
5-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N6O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3,10H2,(H,12,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
GBKMCUTZIIKOCB-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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